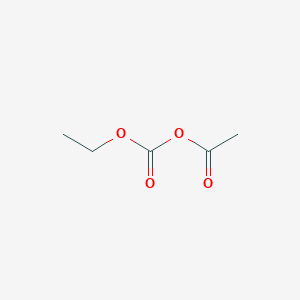
Erythromycin A 9,11-Imino Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of a class of antibiotics that are characterized by their large macrocyclic lactone rings. This compound is particularly notable for its enhanced stability and antibacterial activity compared to its parent compound, erythromycin A .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin A 9,11-Imino Ether typically involves the Beckmann rearrangement of erythromycin A oxime. The process begins with the conversion of erythromycin A to its oxime form using hydroxylamine in methanol. This oxime is then subjected to the Beckmann rearrangement, which involves the use of reagents such as mesyl chloride or toluene sulfochloride . The reaction conditions often include the use of lower alcohols as solvents and maintaining a pH between 9 and 12 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity, often achieving a weight yield of over 72% and HPLC purity of more than 92% . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Erythromycin A 9,11-Imino Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxime derivatives.
Reduction: The imino ether can be reduced to form aminolactones.
Substitution: The compound can react with aldehydes to form cyclic imines or Schiff’s base derivatives.
Common Reagents and Conditions
Oxidation: Hydroxylamine in methanol is commonly used.
Reduction: Reductive agents such as sodium borohydride are employed.
Substitution: Aldehydes in ethanol are typical reagents.
Major Products Formed
Oxidation: Erythromycin A 9-oxime.
Reduction: Aminolactones.
Substitution: Cyclic imines and Schiff’s base derivatives.
科学的研究の応用
Erythromycin A 9,11-Imino Ether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various macrolide antibiotics.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Investigated for its enhanced antibacterial activity against resistant strains of bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
作用機序
Erythromycin A 9,11-Imino Ether exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by blocking the progression of nascent polypeptide chains, thereby exerting a bacteriostatic effect . The compound’s unique structure allows it to interact with bacterial ribosomes more effectively than erythromycin A, leading to enhanced antibacterial activity .
類似化合物との比較
Similar Compounds
Erythromycin A 6,9-Imino Ether: Another derivative with similar antibacterial properties.
Azithromycin: A widely used macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: Known for its improved acid stability and bioavailability compared to erythromycin.
Uniqueness
Erythromycin A 9,11-Imino Ether stands out due to its enhanced stability and effectiveness against resistant bacterial strains. Its unique imino ether structure allows for better interaction with bacterial ribosomes, making it a valuable compound in the fight against antibiotic resistance .
特性
分子式 |
C37H66N2O12 |
|---|---|
分子量 |
730.9 g/mol |
IUPAC名 |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34?,35-,36-,37-/m1/s1 |
InChIキー |
NZDCTMQIUOEUSN-XSMIQMSYSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)OC4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O |
正規SMILES |
CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


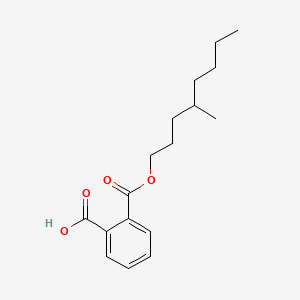
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)


![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)
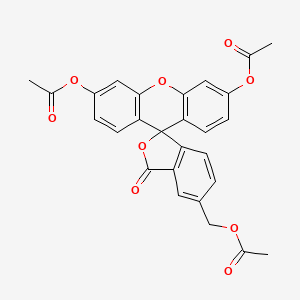
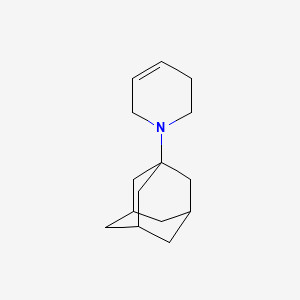
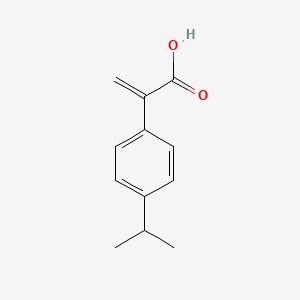

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
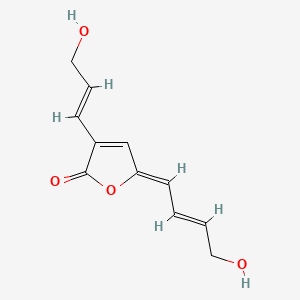
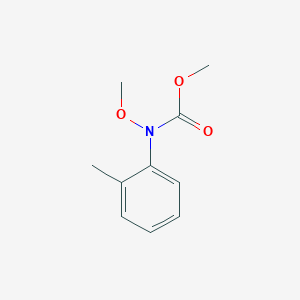
![tert-butyl N-[(2S,3S)-1-[(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13438706.png)
